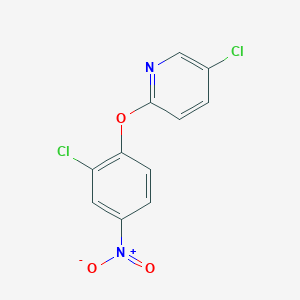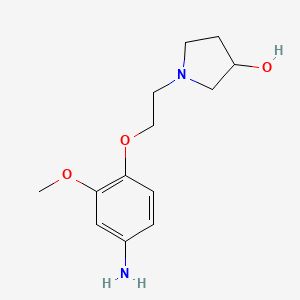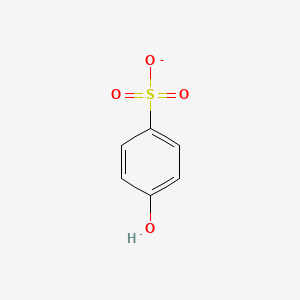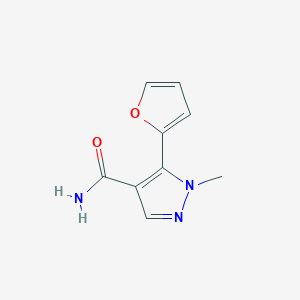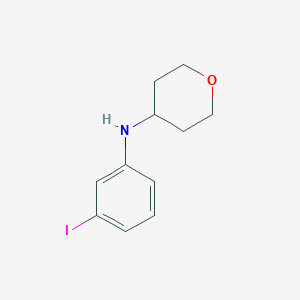![molecular formula C14H14BrNO B8699638 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one](/img/structure/B8699638.png)
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a bromine atom at the 5th position and a 4-ethylphenylmethyl group attached to the nitrogen atom of the pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-[(4-ethylphenyl)methyl]pyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridinone oxides or reduction to yield pyridinone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include substituted pyridinones, pyridinone oxides, reduced pyridinone derivatives, and coupled products with various functional groups.
Applications De Recherche Scientifique
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-ethylphenyl)methyl]pyridin-2-one: Lacks the bromine atom, leading to different reactivity and applications.
5-chloro-1-[(4-ethylphenyl)methyl]pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
5-bromo-1-[(4-methylphenyl)methyl]pyridin-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the bromine atom in 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one imparts unique reactivity, making it suitable for specific chemical transformations and applications that are not possible with its analogs. The ethyl group also contributes to its distinct properties compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C14H14BrNO |
|---|---|
Poids moléculaire |
292.17 g/mol |
Nom IUPAC |
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C14H14BrNO/c1-2-11-3-5-12(6-4-11)9-16-10-13(15)7-8-14(16)17/h3-8,10H,2,9H2,1H3 |
Clé InChI |
XNRTXRHMYLODHR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN2C=C(C=CC2=O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
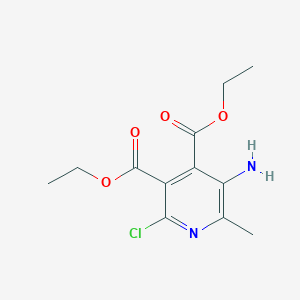
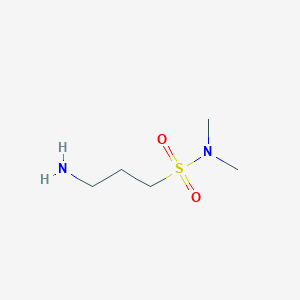
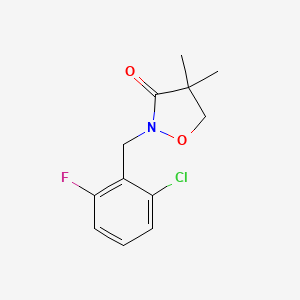
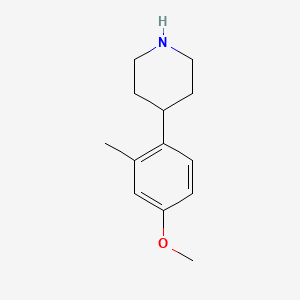
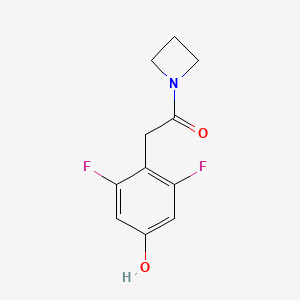
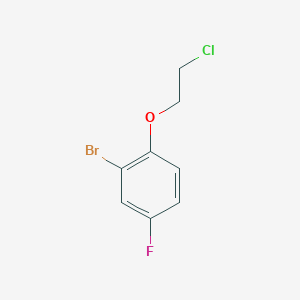
![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)
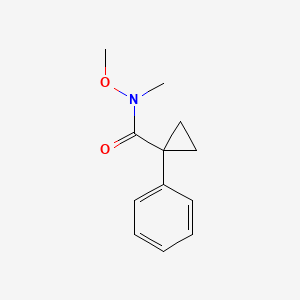
![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)
